4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide -

4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-5286936
CAS Number:
Molecular Formula: C21H18N4O6S
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024)

    Compound Description: This compound, also known as AN-024, acts as an intermediate in the synthesis of (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]benzamide. []

    Relevance: Both AN-024 and the target compound, 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, share a core benzamide structure. They also both feature a substituted phenyl ring attached to the benzamide nitrogen. The presence of a sulfonyl group further emphasizes the structural similarities between these two compounds. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

    Compound Description: PPA5 is a N-phenylpyrimidin-2-amine (PPA) derivative investigated for its radiosensitizing effects. In studies, PPA5 demonstrated more than 50% inhibition of cell viability and induced cell cycle arrest at the G2/M phase. []

    Relevance: While structurally distinct from 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, PPA5's classification as a N-phenylpyrimidin-2-amine derivative highlights the significance of exploring various heterocyclic scaffolds, including pyrimidines, as potential pharmacophores with biological activities related to the target compound. []

3. 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)* Compound Description: PPA13, another N-phenylpyrimidin-2-amine derivative, exhibited significant anti-cancer properties. It inhibited cell viability, induced G2/M cell cycle arrest, and displayed synergistic effects with radiation therapy in reducing cancer cell survival. []

  • Relevance: Similar to PPA5, PPA13's classification as a N-phenylpyrimidin-2-amine derivative emphasizes the value of examining a range of heterocyclic structures, like pyrimidines, when investigating compounds potentially related to the target compound. []

4. 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)* Compound Description: PPA14 belongs to the N-phenylpyrimidin-2-amine family and showed promise as a potential cancer treatment. It demonstrated potent inhibition of cell viability, effectively induced G2/M phase cell cycle arrest, and exhibited synergistic effects when combined with radiation therapy. []

  • Relevance: PPA14, being a N-phenylpyrimidin-2-amine, underscores the relevance of considering diverse heterocyclic structures, particularly pyrimidines, in the search for compounds structurally and pharmacologically related to 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

    Compound Description: PPA15 is a novel pan-CDK inhibitor and a derivative of N-phenylpyrimidin-2-amine. It demonstrated potent anti-cancer activity by inhibiting cell viability, inducing apoptosis, and significantly suppressing tumor growth in vivo, particularly when combined with radiation therapy. []

    Relevance: The classification of PPA15 as a N-phenylpyrimidin-2-amine underscores the need to explore a range of heterocyclic structures, particularly pyrimidines, when investigating for compounds potentially related to the target compound, 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

    Compound Description: PPA17, also a N-phenylpyrimidin-2-amine, exhibited potent anti-cancer properties. It effectively inhibited cell viability and induced cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent. []

    Relevance: Similar to PPA5, PPA17's classification as a N-phenylpyrimidin-2-amine derivative emphasizes the value of examining a range of heterocyclic structures, like pyrimidines, when investigating compounds potentially related to the target compound. []

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

    Compound Description: ABT-737 is a BH3-mimetic that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL. It affects the Bcl-2 protein network and modulates the stability of the pro-apoptotic protein Bad. []

    Relevance: Although ABT-737 and 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide have distinct core structures, they both feature a benzamide moiety and a sulfonyl group. This shared motif suggests potential similarities in their binding interactions with target proteins, despite their different biological activities. []

N-{(1Z)-3-[(3-nitrophenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide (5(B22))

    Compound Description: 5(B22) is a N-aminocarbonyl arylvinylbenzamide that exhibits strong antifungal activity against Candida albicans, Aspergillus niger, and Penicillium chrysogenum. It shows comparable potency to the antifungal drug ketoconazole. []

    Relevance: Both 5(B22) and 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide belong to the benzamide class and share a nitrophenyl substituent. This structural similarity highlights a potential common pharmacophore for biological activity, although their specific targets and effects may differ. []

9. N-[(1Z)-3-[(2-Fluorophenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2yl]benzamide (5(B6))* Compound Description: 5(B6), another N-aminocarbonyl arylvinylbenzamide, displayed notable antifungal activity against various fungal strains, indicating its potential as an antifungal agent. []

  • Relevance: The presence of a benzamide group in both 5(B6) and the target compound, 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, suggests potential similarities in their interactions with biological targets, despite differences in their overall structure and specific activities. []

N-{(1Z)-1-(Furan-2-yl)-3-[(3-nitrophenyl)amino]-3-oxoprop-1-en-2-yl} benzamide (5(B4))

    Compound Description: 5(B4), a N-aminocarbonyl arylvinylbenzamide, exhibited promising antifungal activity against a variety of fungal strains, suggesting its potential as an antifungal agent. []

    Relevance: Both 5(B4) and 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide contain a benzamide group and a nitrophenyl moiety, suggesting a potential common pharmacophore for biological activity, although their specific targets and effects may differ. []

[N-(5-phenyl)-1,3,4-thiadiazole-2-yl]-benzamide

    Compound Description: This compound serves as a precursor for synthesizing various 2,5-disubstituted 1,3,4-thiadiazoles, which are known for their potential anticonvulsant activity. []

    Relevance: While structurally distinct from the target compound, this 1,3,4-thiadiazole derivative highlights the importance of exploring different heterocyclic systems, in this case, thiadiazoles, as potential sources of biologically active compounds. The shared benzamide group between this derivative and 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide suggests a possible common structural element for interacting with biological targets. []

4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzene sulfonamide (a1)

    Compound Description: Synthesized from a 1,3,4-thiadiazole precursor, a1 exhibits notable anticonvulsant activity, demonstrating its potential therapeutic value in treating seizures. []

    Relevance: Although a1 has a different heterocyclic core compared to 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, the presence of a sulfonamide group in both structures suggests a possible common pharmacophore that could contribute to their interactions with biological targets. []

4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfomide (a4)

    Compound Description: Derived from a 1,3,4-thiadiazole precursor, a4 demonstrates significant anticonvulsant activity, indicating its potential as a therapeutic agent for seizure disorders. []

    Relevance: While a4 differs in its heterocyclic structure from 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, both compounds share a sulfonamide group. This structural similarity could suggest a common element for binding to biological targets, despite their distinct core structures. []

4-amino-[N-5-(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a2)

    Compound Description: This 1,3,4-thiadiazole derivative, synthesized from a common precursor, exhibits moderate anticonvulsant activity, suggesting potential therapeutic use in managing seizures. []

    Relevance: The presence of a sulfonamide group in both a2 and the target compound, 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, hints at a possible shared pharmacophore for biological activity, despite their different core structures and potencies. []

4-amino-[N-(2-Nitrophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide (a5)

    Compound Description: This compound, synthesized from a 1,3,4-thiadiazole precursor, displays moderate anticonvulsant activity, suggesting its potential as a therapeutic agent for seizures. []

    Relevance: While a5 possesses a distinct heterocyclic core compared to 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, the shared presence of a sulfonamide group and a nitrophenyl substituent highlights a potential common pharmacophore, hinting at possible similarities in their interactions with biological targets. []

N-(phenylsulfonamidophenyl)benzamide derivatives

    Compound Description: This series of compounds were designed and synthesized as potential AHAS inhibitors, with some showing promising in vitro and in vivo herbicidal activities. []

    Relevance: These derivatives, similar to 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, contain both benzamide and sulfonamide moieties within their structures. This structural similarity suggests these groups could be important for interacting with biological targets, even though the specific targets and effects may differ. []

N-{[N-(phenylsulfonyl)phenylsulfonamido] phenyl}benzamide derivatives

    Compound Description: This series of compounds were designed as potential AHAS inhibitors. Some demonstrated promising in vitro and in vivo herbicidal activities. []

    Relevance: These derivatives, like 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, incorporate benzamide and sulfonamide functionalities within their structures. This shared structural feature suggests a potential common mechanism for interacting with biological targets, despite their different specific targets and activities. []

[(2-Nitrophenyl)-sulfonyl]carbamimidic azide (6)

    Compound Description: This compound is a ring-opened isomer of N-(1H-tetrazol-5-yl)-2-nitrobenzenesulfonamide and serves as an intermediate in synthesizing various heterocyclic compounds. []

    Relevance: The presence of a nitrophenyl and a sulfonyl group in both [(2-Nitrophenyl)-sulfonyl]carbamimidic azide and 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide highlights a potential common structural motif, even though their core structures and synthetic applications may differ. []

2-Amino-N-(aminoiminomethyl)benzenesulfonamide (7)

    Compound Description: This compound is a synthetic derivative of [(2-Nitrophenyl)-sulfonyl]carbamimidic azide and is used in the synthesis of other heterocyclic compounds. []

    Relevance: While structurally distinct from 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, 2-Amino-N-(aminoiminomethyl)benzenesulfonamide's derivation from a sulfonylcarbamimidic azide highlights the significance of sulfonyl-containing compounds in various chemical syntheses, suggesting potential similarities in their reactivity profiles or applications. []

3-Amino-1,2,4-thiadiazine 1,1-dioxide (8)

    Compound Description: This compound is a heterocyclic derivative of [(2-Nitrophenyl)-sulfonyl]carbamimidic azide and is used in the synthesis of other heterocyclic compounds. []

    Relevance: Although 3-Amino-1,2,4-thiadiazine 1,1-dioxide's thiadiazine core differs from 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, its derivation from a sulfonylcarbamimidic azide emphasizes the versatility of sulfonyl-containing compounds in accessing diverse chemical structures, suggesting potential shared reactivity patterns. []

Properties

Product Name

4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzamide

Molecular Formula

C21H18N4O6S

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C21H18N4O6S/c22-21(27)15-9-11-16(12-10-15)23-20(26)14-24(17-5-4-6-18(13-17)25(28)29)32(30,31)19-7-2-1-3-8-19/h1-13H,14H2,(H2,22,27)(H,23,26)

InChI Key

NPRSROSYEXMQJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.